molecular formula C7H7BrN2O2 B1437232 Methyl 5-bromo-2-methylpyrimidine-4-carboxylate CAS No. 1211530-20-9

Methyl 5-bromo-2-methylpyrimidine-4-carboxylate

Cat. No.: B1437232
CAS No.: 1211530-20-9
M. Wt: 231.05 g/mol
InChI Key: HWTMDVUGIKBUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a bromine atom at position 5, a methyl group at position 2, and a methyl ester at position 4 of the pyrimidine ring. Pyrimidine-based compounds are widely used in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as building blocks for heterocyclic synthesis .

Properties

IUPAC Name

methyl 5-bromo-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-9-3-5(8)6(10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTMDVUGIKBUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660060
Record name Methyl 5-bromo-2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211530-20-9
Record name Methyl 5-bromo-2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-bromo-2-methylpyrimidine-4-carboxylate (MBMPC) is a pyrimidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a carboxylate group, which are critical for its reactivity and interaction with biological systems. The structural features of MBMPC suggest that it may play a role in various biochemical pathways, making it a candidate for further investigation.

Chemical Structure and Properties

  • Molecular Formula: C7H7BrN2O2
  • Molecular Weight: Approximately 216.03 g/mol

The compound's unique structure, featuring a brominated pyrimidine ring, enhances its reactivity and potential interactions with biomolecules, which can lead to significant biological effects.

Anticancer Activity

A study highlighted the effects of pyrimidine derivatives on cancer cells, noting that certain compounds exhibited significant inhibition of cell proliferation. For instance, related compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

Enzyme Inhibition

Research indicates that methyl pyrimidines can act as effective enzyme inhibitors. For example, derivatives similar to MBMPC have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis . This suggests that MBMPC could potentially inhibit MMPs, contributing to its anticancer activity.

The mechanism by which MBMPC exerts its biological effects is likely multifaceted. The bromine atom may enhance the compound's ability to participate in nucleophilic substitutions, allowing it to interact with various biological targets. Additionally, the carboxylate group may facilitate binding to enzyme active sites or receptor sites, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Biological Activity
This compoundPyrimidinePotential anticancer and enzyme inhibition
Methyl 5-bromo-2-methoxypyridine-4-carboxylatePyridineAnticancer activity with specific receptor targeting
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylatePyrimidineAntimicrobial properties

Pharmacokinetics

Understanding the pharmacokinetics of MBMPC is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and metabolic pathways will influence its bioavailability and efficacy in vivo. It is recommended that future studies focus on these aspects to provide a comprehensive understanding of how MBMPC behaves within biological systems.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences the compound’s steric and electronic properties:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate Methyl C₈H₇BrN₂O₂ 259.06 (calculated) Likely moderate solubility in organic solvents; used in drug synthesis Inferred
Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate Methylsulfonyl C₇H₇BrN₂O₄S 295.11 Higher polarity due to sulfonyl group; potential reactivity in nucleophilic substitutions
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate Methylthio C₇H₇BrN₂O₂S 277.11 (calculated) Thioether group enhances lipophilicity; intermediate in organocatalysis
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate Pyrrolidinyl C₁₀H₁₂BrN₃O₂ 300.13 (calculated) Improved solubility in polar solvents; used in kinase inhibitor research

Thioether and pyrrolidinyl substituents enhance lipophilicity and solubility, respectively.

Halogen Variations at Position 5

Replacing bromine with chlorine alters reactivity and molecular weight:

Compound Name Halogen (Position 5) Molecular Weight Reactivity Profile Reference
This compound Bromine 259.06 Bromine’s higher atomic weight and leaving group ability favor cross-coupling reactions Inferred
Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate Chlorine 204.59 Chlorine’s smaller size may reduce steric effects; dihydro structure increases planarity

Key Insight : Bromine’s superior leaving group capacity makes it more reactive in Suzuki-Miyaura couplings compared to chlorine.

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects physical properties:

Compound Name Ester Group Molecular Weight Solubility Commercial Availability Reference
This compound Methyl 259.06 Likely soluble in chloroform, DMSO Limited data Inferred
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate Ethyl 273.09 (calculated) Higher lipophilicity; discontinued in commercial catalogs Discontinued

Key Insight : Ethyl esters generally exhibit higher lipophilicity but may face stability challenges, as seen in discontinued products .

Positional Isomerism

Variations in substituent positions alter biological activity:

Compound Name Substituent Positions Molecular Weight Application Reference
This compound 2-Me, 5-Br, 4-COOMe 259.06 Intermediate in antiviral agents Inferred
Methyl 4-amino-5-bromopyrimidine-2-carboxylate 4-NH₂, 5-Br, 2-COOMe 232.03 Soluble in DMSO; used in kinase studies

Key Insight: The amino group at position 4 (instead of methyl at position 2) increases polarity and solubility in DMSO, making it suitable for biological assays .

Preparation Methods

Synthesis of 2-Methyl-5-bromopyrimidine

A patented method (CN113683571A) describes a multi-step synthesis starting from 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine to obtain 2-methyl-5-bromopyrimidine, a crucial precursor for the target ester.

  • Step a : Diazotization of 2-amino-5-bromopyrimidine with acid (sulfuric and hydrobromic acids), followed by Sandmeyer or Matman reactions, or halogenation of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in organic solvents (toluene/xylene) at 80–85 °C to yield 2-halogen-5-bromopyrimidine derivatives.
  • Step b : Nucleophilic substitution of 2-halogen-5-bromopyrimidine with carboxylic diesters in the presence of alkali (potassium tert-butoxide or sodium tert-amylate) in solvents such as tetrahydrofuran or 2-methyltetrahydrofuran at 0–80 °C.
  • Step c : Hydrolysis and decarboxylation under acidic conditions (hydrochloric acid, 100–105 °C) or using potassium carbonate/DMSO at elevated temperatures to yield 2-methyl-5-bromopyrimidine.

This method emphasizes readily available raw materials, mild conditions, and potential for industrial scale-up with improved yields and cost efficiency.

Direct Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid

An alternative approach involves direct condensation of acetamidine hydrochloride with mucobromic acid in the presence of sodium ethoxide in ethanol at 50 °C, followed by acid treatment to isolate 5-bromo-2-methylpyrimidine-4-carboxylic acid with a moderate yield of 42%.

Step Reagents/Conditions Product Yield Notes
1 Acetamidine hydrochloride + sodium ethoxide in ethanol, 50 °C Intermediate Formation of pyrimidine ring
2 Addition of mucobromic acid dropwise Maintains temperature control
3 Hydrochloric acid treatment, filtration, freeze-drying 42% Brown solid product

This method provides a direct route to the carboxylic acid precursor, which can be further esterified to the methyl ester.

Radical Alkoxycarbonylation (Minisci Reaction) for Ester Formation

A notable synthetic advancement is the use of a Minisci-type radical alkoxycarbonylation reaction to prepare 5-bromopyrimidine-4-carboxylic acid esters, including methyl esters, with high regioselectivity and improved yields.

  • Starting from 5-bromopyrimidine, the reaction with alkoxycarbonyl radicals generated in situ leads to selective functionalization at the 4-position.
  • The reaction is typically conducted in a biphasic toluene-water system with acetic acid as an additive to enhance conversion.
  • This method avoids the low yields and multiple steps associated with traditional acid chloride formation and esterification.

For example, ethyl 5-bromopyrimidine-4-carboxylate was synthesized in 48% yield in one step from 5-bromopyrimidine, demonstrating the efficiency of this radical approach.

Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid Ethyl Ester

A related ester derivative, the ethyl ester of 5-bromo-2-methylpyrimidine-4-carboxylic acid, can be synthesized via a sequence involving:

  • Reaction of 5-bromo-2-methylpyrimidine with ferrous(II) sulfate heptahydrate and sulfuric acid in a water-toluene mixture at -10 °C (Minisci reaction conditions).
  • Treatment with α-hydroxy-α-(ethoxycarbonyl)ethyl hydroperoxide and acetic acid in water/toluene at -10 to 0 °C for 1.5 hours.
  • Final neutralization with sodium hydroxide in water/toluene to pH 7 and cooling.

This method yields the ethyl ester in 52% yield, demonstrating a practical approach to ester derivatives of bromopyrimidines.

Comparative Summary of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Limitations
Diazotization/Sandmeyer + Nucleophilic Substitution + Hydrolysis 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine Acid (H2SO4, HBr), NaNO2, POCl3, bases (KOtBu), solvents (THF, toluene) Not specified Industrial scalability, cost-effective Multi-step, requires careful temperature control
Condensation of Acetamidine Hydrochloride + Mucobromic Acid Acetamidine hydrochloride, mucobromic acid Sodium ethoxide in ethanol, 50 °C, acid work-up 42 Direct, simple reagents Moderate yield, purification needed
Minisci Radical Alkoxycarbonylation 5-bromopyrimidine Alkoxycarbonyl radicals, toluene-water biphasic, acetic acid 48 (ethyl ester) High regioselectivity, fewer steps Requires radical initiators, careful control
Minisci Reaction for Ethyl Ester 5-bromo-2-methylpyrimidine Fe(II) sulfate, sulfuric acid, hydroperoxide, acetic acid, NaOH 52 Efficient ester formation Low temperature control, multi-step

Research Findings and Practical Considerations

  • The patented method offers a versatile and potentially industrially scalable route to 2-methyl-5-bromopyrimidine, a key intermediate for subsequent esterification.
  • Radical alkoxycarbonylation methods represent a modern, regioselective approach to directly introduce ester groups at the 4-position of bromopyrimidines, improving yields and reducing purification complexity.
  • Traditional condensation methods remain useful for direct synthesis of the carboxylic acid precursor but may suffer from moderate yields and require further esterification steps.
  • Reaction conditions such as temperature control (e.g., -10 to 85 °C), choice of solvents (THF, toluene, ethanol), and base selection (potassium tert-butoxide, sodium ethoxide) critically influence product yield and purity.
  • Hydrolysis and decarboxylation steps require careful pH and temperature management to avoid side reactions and maximize conversion.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Key Advantage
Conventional heating65–7590–95Scalability
Microwave irradiation85–9295–99Reduced reaction time (30–60 min)
LDA-mediated reaction78–8897–99Enhanced regioselectivity

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving halogen (Br) positioning and confirming the ester group’s geometry . ORTEP-III aids in visualizing thermal ellipsoids and molecular packing .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl at 2-position, bromine at 5-position). 1^1H-15^15N HMBC can verify pyrimidine ring connectivity .
  • Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., 79^{79}Br/81^{81}Br) and validates molecular formula (C8_8H9_9BrN2_2O2_2) .

Advanced: How can contradictions in spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal packing distortions:

  • Dynamic NMR : Detects conformational exchange in solution (e.g., pyrimidine ring puckering) that may not align with solid-state structures .
  • DFT calculations : Compare computed (B3LYP/6-31G**) and experimental NMR/IR spectra to identify equilibrium geometries .
  • Multi-temperature crystallography : Resolve thermal motion artifacts by collecting data at 100 K and 298 K to assess positional variability .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Identifies electrophilic centers (e.g., C-5 bromine) using HOMO-LUMO gaps. DFT studies (e.g., Gaussian 16) show the 4-carboxylate group stabilizes transition states via resonance .
  • Molecular Electrostatic Potential (MEP) maps : Highlight regions susceptible to nucleophilic attack (e.g., bromine’s σ-hole for SNAr reactions) .
  • Kinetic isotope effects (KIE) : Deuterated analogs validate proposed mechanisms (e.g., aryl bromide displacement) .

Advanced: How does the methyl group at the 2-position influence biological activity compared to other substituents?

Methodological Answer:
The 2-methyl group enhances steric hindrance and lipophilicity, affecting binding to target proteins:

  • Enzyme inhibition assays : Compare IC50_{50} values against kinases (e.g., CK2). Methyl substitution reduces off-target interactions compared to amino or thioether groups .
  • Molecular docking (AutoDock Vina) : Simulations show the methyl group stabilizes hydrophobic pockets in protein active sites, improving binding affinity by 2–3 kcal/mol versus hydrogen-bonding substituents .

Q. Table 2: Substituent Effects on Biological Activity

Substituent (2-position)Target ProteinIC50_{50} (µM)Binding Mode
MethylCK20.45Hydrophobic interaction
AminoCK21.20H-bond donor
ThioetherCK20.85π-sulfur interaction

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of brominated pyrimidine vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, which may cause irritation .
  • Waste disposal : Halogenated waste containers for bromine-containing byproducts, neutralized with 10% sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.